N-(4-chlorobenzyl)-1H-indole-3-carboxamide
Description
N-(4-Chlorobenzyl)-1H-indole-3-carboxamide is a synthetic compound characterized by an indole core substituted at the 3-position with a carboxamide group and at the 1-position with a 4-chlorobenzyl moiety. Its molecular formula is C₁₆H₁₃ClN₂O, distinguishing it from carboxylic acid derivatives (e.g., 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid, C₁₆H₁₂ClNO₂) .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-12-7-5-11(6-8-12)9-19-16(20)14-10-18-15-4-2-1-3-13(14)15/h1-8,10,18H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZPPNWSFZCREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-1H-indole-3-carboxamide typically involves the reaction of 1H-indole-3-carboxylic acid with 4-chlorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions generally include stirring the reaction mixture at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-(4-chlorobenzyl)-1H-indole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Indole-3-Acetamide Derivatives (Anticancer Candidates)
highlights indole-3-acetamide derivatives with varying aryl substituents, synthesized for Bcl-2/Mcl-1 dual inhibition. Key examples include:
Key Differences :
- Functional Group : The target compound has a carboxamide (-CONH₂), whereas analogs like 10j–10m feature acetamide (-CH₂CONH-) linkages, which may alter binding kinetics.
Comparison :
Hydrazinecarboxamide and Triazole Derivatives
and describe compounds with modified carboxamide groups:
- N-(4-Chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide: Incorporates a hydrazinecarboxamide group and a butanoyl chain, likely influencing solubility and hydrolytic stability .
- 5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Features a triazole ring, enhancing hydrogen-bonding capacity .
Structural Insights :
- The target compound’s simple carboxamide structure lacks the complexity of triazole or hydrazine modifications, suggesting differences in metabolic pathways and target specificity.
Biological Activity
N-(4-chlorobenzyl)-1H-indole-3-carboxamide is a chemical compound that has garnered interest in the scientific community for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structure, characterized by the indole moiety and a carboxamide functional group, positions it as a versatile candidate for drug development.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. A study focused on its effects on osteosarcoma cells (Saos-2) demonstrated that this compound inhibits cell proliferation in a dose- and time-dependent manner. The results showed that even lower doses of this compound were effective compared to standard treatments like imatinib mesylate, suggesting its potential as a therapeutic agent against osteosarcoma .
Table 1: Anticancer Activity of this compound
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Saos-2 | 20 | Inhibition of cell proliferation |
| Imatinib mesylate | Saos-2 | 40 | Tyrosine kinase inhibition |
Antimicrobial Activity
In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Preliminary data suggest that it may inhibit various bacterial strains, although specific details regarding its efficacy against particular pathogens are still being explored .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve interactions with specific molecular targets. These interactions may modulate enzyme activities or receptor functions, leading to the observed biological outcomes .
Study on Osteosarcoma
A notable case study involved the treatment of human osteosarcoma cell lines with this compound. The study utilized MTT assays to evaluate cell viability, revealing that the compound significantly inhibited proliferation at pharmacologically relevant doses. Immunofluorescence staining further confirmed changes in cellular markers associated with apoptosis, indicating that the compound may induce programmed cell death in cancer cells .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with other indole derivatives such as N-(4-chlorobenzyl)-1H-indole-2-carboxamide and N-(4-chlorobenzyl)-1H-indole-3-acetamide. These compounds share structural similarities but differ in their biological activities. For instance, while both compounds exhibited some degree of anticancer activity, their efficacy varied significantly across different cancer cell lines .
Table 2: Comparative Biological Activity of Indole Derivatives
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| N-(4-chlorobenzyl)-1H-indole-2-carboxamide | Moderate | Low |
| N-(4-chlorobenzyl)-1H-indole-3-acetamide | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
